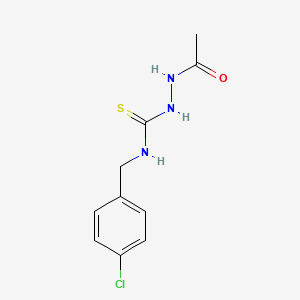![molecular formula C18H13ClF3NO2 B4573100 5-chloro-8-{2-[3-(trifluoromethyl)phenoxy]ethoxy}quinoline](/img/structure/B4573100.png)
5-chloro-8-{2-[3-(trifluoromethyl)phenoxy]ethoxy}quinoline
Vue d'ensemble
Description
5-chloro-8-{2-[3-(trifluoromethyl)phenoxy]ethoxy}quinoline is a useful research compound. Its molecular formula is C18H13ClF3NO2 and its molecular weight is 367.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.0586908 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural and Optical Properties
A study by Zeyada et al. (2016) focused on the structural and optical properties of quinoline derivatives, indicating their potential applications in thin films for electronic and photovoltaic devices. The research highlighted how these compounds transition from polycrystalline powder to nanocrystallites dispersed in an amorphous matrix upon thermal deposition, without altering their chemical bonds. This property is crucial for applications in optoelectronics and solar cells, where the material's ability to absorb and transmit light can be finely tuned for specific uses (Zeyada, El-Nahass, & El-Shabaan, 2016).
Biological Activity
El-Gaby et al. (2006) synthesized novel thieno[2,3-b]quinoline derivatives, demonstrating their inhibitory activity against Saccharomyces cerevisiae, indicative of potential antimicrobial applications. The structural integrity of these compounds remained unchanged under gamma irradiation up to 40 KGy, suggesting their suitability for sterilization processes and the development of antimicrobial agents (El-Gaby, Abdel-Gawad, Ghorab, Heiba, & Aly, 2006).
Photovoltaic Applications
Another study by Zeyada et al. (2016) explored the photovoltaic properties of quinoline derivatives, emphasizing their utility in organic–inorganic photodiode fabrication. This research sheds light on the potential of quinoline derivatives in the development of efficient, low-cost photodiodes for solar energy conversion, highlighting the impact of substitution groups on device performance (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthesis and Chemical Reactivity
Gao et al. (2012) described the synthesis of new quinoline-8-carbaldehyde compounds, providing a foundation for further chemical modifications and applications in various fields, including materials science and pharmaceutical research. The ability to efficiently synthesize and modify quinoline derivatives opens pathways for creating novel compounds with tailored properties (Gao, Zhao, Li, Yan, & Li, 2012).
Orientations Futures
Trifluoromethylpyridines and their derivatives, which share similarities with “5-chloro-8-{2-[3-(trifluoromethyl)phenoxy]ethoxy}quinoline”, are expected to find many novel applications in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of inhibitors targetingKRAS G12D , one of the most commonly mutated oncogenes found in a variety of cancers .
Mode of Action
It’s likely that it interacts with its targets through a process similar to theSuzuki–Miyaura (SM) coupling reaction . This reaction involves the formation of a new carbon-carbon bond through the interaction of an organoboron compound with a halide or pseudohalide .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which this compound might be involved in, is a key process in organic chemistry and biochemistry, facilitating the formation of complex organic structures .
Result of Action
Given its potential role in the synthesis of inhibitors targeting kras g12d, it may contribute to the inhibition of this oncogene, potentially impacting the growth and proliferation of cancer cells .
Propriétés
IUPAC Name |
5-chloro-8-[2-[3-(trifluoromethyl)phenoxy]ethoxy]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3NO2/c19-15-6-7-16(17-14(15)5-2-8-23-17)25-10-9-24-13-4-1-3-12(11-13)18(20,21)22/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPSQQBFQAHLMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCOC2=C3C(=C(C=C2)Cl)C=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4573034.png)
![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)benzamide](/img/structure/B4573040.png)
![1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(4,6-DIMETHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4573041.png)
![2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE](/img/structure/B4573045.png)
![3-methyl-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4573048.png)
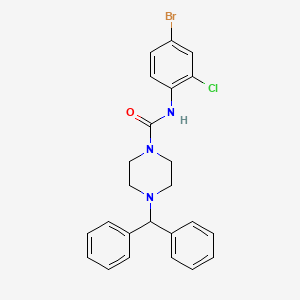
![N-[1-(4-chlorophenyl)propyl]benzenesulfonamide](/img/structure/B4573077.png)
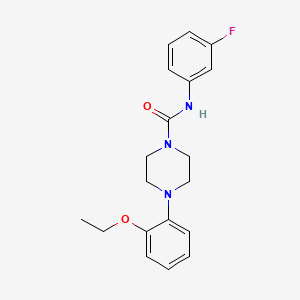
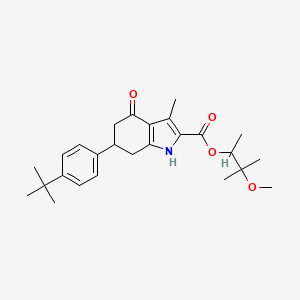
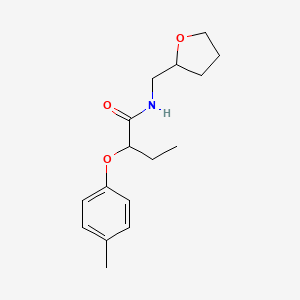
![N-[2-(aminocarbonyl)phenyl]-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B4573095.png)

